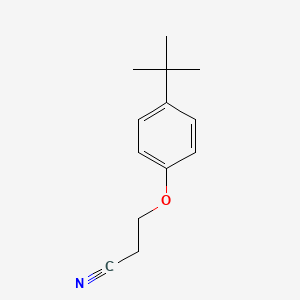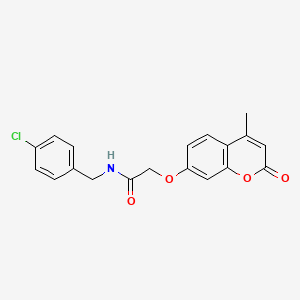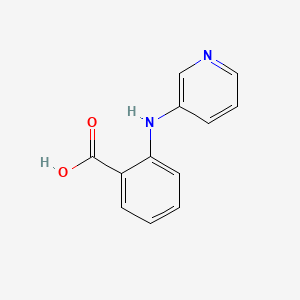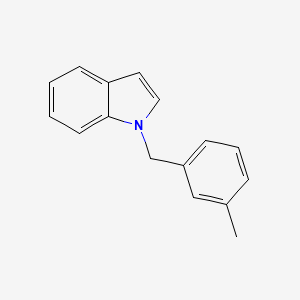![molecular formula C12H9N3S B12122855 Thiazolo[4,5-b]pyridin-2-amine,7-phenyl-](/img/structure/B12122855.png)
Thiazolo[4,5-b]pyridin-2-amine,7-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolo[4,5-b]pyridin-2-amine,7-phenyl- is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is part of a broader class of thiazolo[4,5-b]pyridines, which are known for their diverse pharmacological activities. The presence of both thiazole and pyridine moieties in a single molecule enhances its potential for various biological and chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-b]pyridin-2-amine,7-phenyl- typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with pyridine derivatives, which undergo a series of reactions to form the thiazole ring. This process often involves the use of hydrazonoyl halides as precursors . The reaction conditions usually include the use of ethanol and triethylamine as solvents and catalysts, respectively .
Industrial Production Methods
Industrial production of thiazolo[4,5-b]pyridin-2-amine,7-phenyl- may involve solid-phase synthesis techniques. These methods allow for the efficient and scalable production of the compound, making it suitable for large-scale applications .
Análisis De Reacciones Químicas
Types of Reactions
Thiazolo[4,5-b]pyridin-2-amine,7-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole or pyridine rings.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and various oxidizing and reducing agents. Reaction conditions often involve the use of ethanol, triethylamine, and other solvents .
Major Products
The major products formed from these reactions include various thiazole and pyridine derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Thiazolo[4,5-b]pyridin-2-amine,7-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets.
Medicine: Thiazolo[4,5-b]pyridin-2-amine,7-phenyl- has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties
Mecanismo De Acción
The mechanism of action of thiazolo[4,5-b]pyridin-2-amine,7-phenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it has been shown to inhibit the aggregation factor of human platelets and act as a fibrinogenic receptor antagonist .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to thiazolo[4,5-b]pyridin-2-amine,7-phenyl- include:
- Thiazolo[5,4-b]pyridines
- Pyrano[2,3-d]thiazoles
- Thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidines
Uniqueness
What sets thiazolo[4,5-b]pyridin-2-amine,7-phenyl- apart from these similar compounds is its unique combination of thiazole and pyridine rings, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H9N3S |
|---|---|
Peso molecular |
227.29 g/mol |
Nombre IUPAC |
7-phenyl-[1,3]thiazolo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C12H9N3S/c13-12-15-11-10(16-12)9(6-7-14-11)8-4-2-1-3-5-8/h1-7H,(H2,13,14,15) |
Clave InChI |
LKVBPEMMCQSBJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C(=NC=C2)N=C(S3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2,2-Dimethyl-propyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12122778.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12122788.png)


![Benzoic acid, 5-chloro-2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]-](/img/structure/B12122807.png)
![Cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]-](/img/structure/B12122809.png)
![3-butyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12122816.png)
![[(4-Methoxynaphthyl)sulfonyl][(4-methylphenyl)methyl]amine](/img/structure/B12122820.png)
![[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine](/img/structure/B12122832.png)
![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B12122851.png)

![7-(2-hydroxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12122863.png)


